molecular formula C8H6ClNOS B12820348 2-Chloro-1-methoxy-4-thiocyanatobenzene CAS No. 89818-36-0

2-Chloro-1-methoxy-4-thiocyanatobenzene

Cat. No.: B12820348
CAS No.: 89818-36-0
M. Wt: 199.66 g/mol
InChI Key: BWTPWIDNCMQOAC-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6ClNOS It is characterized by the presence of a chlorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methoxy-4-thiocyanatobenzene typically involves the thiocyanation of 2-chloro-1-methoxybenzene. One common method is the nucleophilic substitution reaction where a thiocyanate ion (SCN-) replaces a leaving group on the benzene ring. This can be achieved using potassium thiocyanate (KSCN) in the presence of a suitable solvent such as acetone or ethanol, under reflux conditions.

    Starting Material: 2-Chloro-1-methoxybenzene

    Reagent: Potassium thiocyanate (KSCN)

    Solvent: Acetone or ethanol

    Conditions: Reflux

The reaction proceeds as follows:

C8H9ClO+KSCNC8H6ClNOS+KCl\text{C}_8\text{H}_9\text{ClO} + \text{KSCN} \rightarrow \text{C}_8\text{H}_6\text{ClNOS} + \text{KCl} C8​H9​ClO+KSCN→C8​H6​ClNOS+KCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control, continuous stirring, and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methoxy-4-thiocyanatobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl or sulfinyl derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid

    Reduction: Hydrogen gas (H2) with a palladium catalyst

Major Products

    Substitution: 2-Methoxy-4-thiocyanatoaniline

    Oxidation: 2-Chloro-1-methoxy-4-sulfonylbenzene

    Reduction: 2-Chloro-1-methoxy-4-aminobenzene

Scientific Research Applications

2-Chloro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-methoxy-4-thiocyanatobenzene exerts its effects depends on the specific application. In biological systems, the thiocyanate group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methoxy-4-nitrobenzene
  • 2-Chloro-1-methoxy-4-aminobenzene
  • 2-Chloro-1-methoxy-4-methylbenzene

Uniqueness

2-Chloro-1-methoxy-4-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of chlorine, methoxy, and thiocyanate groups on the benzene ring makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

89818-36-0

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3

InChI Key

BWTPWIDNCMQOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC#N)Cl

Origin of Product

United States

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